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Compound of Interest

Compound Name: 2'-Deoxy-L-adenosine

Cat. No.: B085107 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2'-Deoxy-L-adenosine is the L-enantiomer of the naturally occurring 2'-deoxy-D-adenosine.

This modification from the natural D-configuration imparts unique biological properties, most

notably resistance to degradation by nucleases. This makes oligonucleotides containing 2'-
Deoxy-L-adenosine, known as L-DNA, highly valuable in therapeutic applications such as

aptamers (Spiegelmers) and antisense oligonucleotides where enhanced stability in biological

systems is paramount. Furthermore, 2'-Deoxy-L-adenosine has demonstrated potent and

selective inhibitory activity against the Hepatitis B virus (HBV). Nuclear Magnetic Resonance

(NMR) spectroscopy is an indispensable tool for the structural elucidation and conformational

analysis of 2'-Deoxy-L-adenosine, ensuring its identity, purity, and conformational

preferences, which are critical for its function in drug development. In an achiral solvent, the

NMR spectra of 2'-Deoxy-L-adenosine are identical to those of its D-enantiomer, 2'-deoxy-D-

adenosine.[1]

Applications in Research and Drug Development
Structural Verification: NMR spectroscopy is fundamental for the unambiguous confirmation

of the chemical structure of synthesized 2'-Deoxy-L-adenosine, ensuring the correct

connectivity and stereochemistry of the sugar moiety and the nucleobase.
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Purity Assessment: High-resolution NMR can be used to assess the purity of 2'-Deoxy-L-
adenosine samples, detecting and quantifying impurities that may affect biological activity or

downstream applications.

Conformational Analysis: The conformation of the deoxyribose sugar ring (sugar pucker) is

crucial for the overall structure and function of nucleosides and the oligonucleotides they

form. NMR, particularly through the analysis of scalar coupling constants (e.g., ³J(H1'-H2')),

provides detailed insights into the conformational equilibrium between the North (C3'-endo)

and South (C2'-endo) puckers. In solution, 2'-deoxyadenosine typically shows a preference

for the South conformation.

Interaction Studies: NMR can be employed to study the interactions of 2'-Deoxy-L-
adenosine and L-DNA with target molecules, such as proteins and enzymes, providing

valuable information for drug design and understanding the mechanism of action.

Stability Studies: The stability of 2'-Deoxy-L-adenosine under various conditions (e.g., pH,

temperature) can be monitored by NMR to determine its shelf-life and degradation pathways.

The glycosidic bond is susceptible to hydrolysis under acidic conditions.

Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for 2'-deoxyadenosine in

different deuterated solvents. As enantiomers, 2'-Deoxy-L-adenosine and 2'-deoxy-D-

adenosine exhibit identical NMR spectra in achiral environments.

Table 1: ¹H NMR Chemical Shifts (ppm) of 2'-Deoxyadenosine
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Proton DMSO-d₆[2] CDCl₃[3]

H-2 8.132 8.02

H-8 8.336 8.25

H-1' 6.344 6.43 (dd)

H-2'a 2.264 2.77 (ddd)

H-2'b 2.728 2.95 (ddd)

H-3' 4.411 4.67 (m)

H-4' 3.884 4.18 (m)

H-5'a 3.526 3.93 (dd)

H-5'b 3.620 3.82 (dd)

3'-OH 5.25 -

5'-OH 5.31 -

NH₂ 7.31 5.82 (bs)

dd = doublet of doublets, ddd = doublet of doublet of doublets, m = multiplet, bs = broad singlet

Table 2: ¹³C NMR Chemical Shifts (ppm) of 2'-Deoxyadenosine
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Carbon DMSO-d₆[4] CDCl₃[3]

C-2 152.3 153.2

C-4 149.1 148.4

C-5 119.3 120.1

C-6 156.1 155.9

C-8 139.8 140.4

C-1' 83.9 84.9

C-2' 39.4 41.5

C-3' 70.7 71.6

C-4' 87.8 88.3

C-5' 61.6 62.7

Experimental Protocols
Protocol 1: Standard ¹H and ¹³C NMR Data Acquisition
This protocol outlines the general procedure for acquiring one-dimensional ¹H and ¹³C NMR

spectra of 2'-Deoxy-L-adenosine.

1. Sample Preparation:

Weigh approximately 5-10 mg of 2'-Deoxy-L-adenosine.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or

CDCl₃) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of

the sample and the desired chemical shift referencing.

For referencing, an internal standard such as tetramethylsilane (TMS) for organic solvents or

3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for aqueous solutions can be

added.

2. Instrument Setup:
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Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Tune and match the probe for the respective nucleus (¹H or ¹³C).

3. ¹H NMR Acquisition Parameters (Example for a 500 MHz spectrometer):

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay (d1): 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters (Example for a 125 MHz spectrometer):

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Spectral Width: 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay (d1): 2-5 seconds.

Number of Scans: 1024-4096, or more, depending on the sample concentration and desired

signal-to-noise ratio.

Temperature: 298 K.

5. Data Processing:
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Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum.

Perform baseline correction.

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

Integrate the signals in the ¹H spectrum.

Analyze the chemical shifts, coupling constants, and multiplicities to confirm the structure.

Protocol 2: Conformational Analysis of the Deoxyribose
Ring
This protocol focuses on obtaining high-resolution ¹H NMR data to determine the sugar pucker

conformation.

1. Sample Preparation:

Prepare the sample as described in Protocol 1. A higher concentration may be beneficial for

achieving a good signal-to-noise ratio for accurate coupling constant measurements.

2. ¹H NMR Acquisition:

Acquire a high-resolution 1D ¹H NMR spectrum with a sufficient number of data points to

resolve the fine structure of the signals, particularly for H-1', H-2'a, and H-2'b.

Alternatively, acquire a 2D COSY (Correlation Spectroscopy) spectrum to aid in the

assignment of coupled protons.

3. Data Analysis:

Accurately measure the coupling constant between H-1' and the two H-2' protons (³J(H1'-

H2'a) and ³J(H1'-H2'b)).

The magnitude of these coupling constants is related to the dihedral angles, which in turn

reflect the sugar pucker conformation.
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A larger ³J(H1'-H2') coupling constant is indicative of a higher population of the South (C2'-

endo) conformer.

The populations of the North and South conformers can be estimated using established

equations that relate the coupling constants to the pseudorotation phase angle of the sugar

ring.
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Caption: Workflow for NMR spectroscopic analysis of 2'-Deoxy-L-adenosine.
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Caption: Role of NMR in the drug development pathway of 2'-Deoxy-L-adenosine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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